molecular formula C19H19N5O2 B11043745 5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile

5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile

Cat. No.: B11043745
M. Wt: 349.4 g/mol
InChI Key: PDMSPUDAOZLOTK-UHFFFAOYSA-N
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Description

5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes an amino group, a morpholino group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrole ring, the introduction of the morpholino group, and the attachment of the 4-methylphenyl and oxoethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form alcohol derivatives.

    Substitution: The amino and morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives

Scientific Research Applications

5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholino-3H-pyrrole-3,4-dicarbonitrile include:

  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 3-p-methylphenyl-4-amino-1,2,4-triazole-5-thione
  • 4-Amino-3-methylphenol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not observed in the similar compounds, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-amino-3-[2-(4-methylphenyl)-2-oxoethyl]-2-morpholin-4-ylpyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C19H19N5O2/c1-13-2-4-14(5-3-13)16(25)10-19(12-21)15(11-20)17(22)23-18(19)24-6-8-26-9-7-24/h2-5H,6-10,22H2,1H3

InChI Key

PDMSPUDAOZLOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C(=C(N=C2N3CCOCC3)N)C#N)C#N

Origin of Product

United States

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